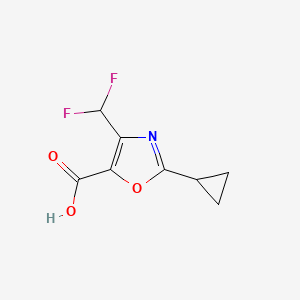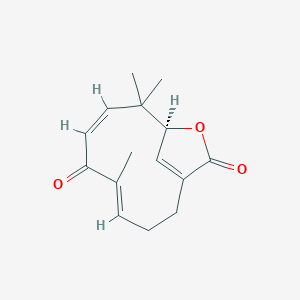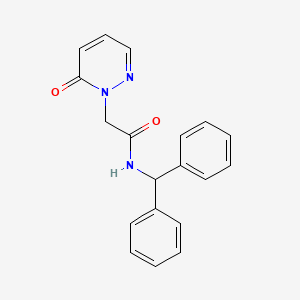
N-(2,5-dichlorophenyl)-2-(propylamino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dichlorophenyl)-2-(propylamino)acetamide, or DCPA, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the amide family and is used in various applications due to its unique properties. It is an effective inhibitor of enzymes, has been used as a pesticide, and can be used as a building block for pharmaceuticals. In
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation
Research has extensively studied the environmental behavior, toxicology, and degradation mechanisms of chlorophenol compounds, which share structural similarities with N-(2,5-dichlorophenyl)-2-(propylamino)acetamide. For instance, chlorophenols, including 2,4-dichlorophenoxyacetic acid (2,4-D), have been scrutinized for their potential toxic effects on non-target organisms and their persistence in various ecosystems (Islam et al., 2017). These studies highlight the necessity for strategies to mitigate the environmental release of such compounds.
Synthetic Organic Chemistry
In the realm of synthetic organic chemistry, research has focused on the development of chemoselective N-acylation reagents and the exploration of chiral axes based on N-Ar (nitrogen-aryl) bonds. Such studies are crucial for advancing methodologies in organic synthesis and the design of new pharmaceuticals. The work of Kondo and Murakami (2001) on synthetic organic chemistry based on the N-Ar axis is a notable example, showcasing the development of N-acylation reagents with improved chemoselectivity and the exploration of chiral ligands for asymmetric synthesis.
Pharmaceutical Applications
The pharmacological activities of compounds containing phenoxy acetamide structures have been extensively studied, indicating their potential as therapeutic candidates. These compounds have been investigated for various biological activities, including antituberculosis effects. The study by Iqbal et al. (2015) reviews the antituberculosis activity of organotin complexes, highlighting the potential of phenoxy acetamide derivatives in contributing to the development of new treatments for tuberculosis.
Toxicity and Safety Evaluation
The toxicity and safety of chlorophenol compounds, which share functional groups with N-(2,5-dichlorophenyl)-2-(propylamino)acetamide, have been the subject of various studies. These investigations aim to understand the potential health risks associated with exposure to such compounds. For example, the review by Kennedy (2001) on the biological effects of acetamide and its derivatives provides insight into their toxicological profiles, emphasizing the importance of assessing the safety of these chemicals.
Wirkmechanismus
Target of Action
N-(2,5-dichlorophenyl)-2-(propylamino)acetamide is a selective agonist for the Free Fatty Acid Receptor 3 (FFAR3), also known as GPR41 . FFAR3 is a G-protein coupled receptor that is activated by short-chain fatty acids and plays a crucial role in energy homeostasis .
Mode of Action
Upon binding to FFAR3, N-(2,5-dichlorophenyl)-2-(propylamino)acetamide triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways . This interaction results in various physiological responses, including the regulation of energy balance .
Biochemical Pathways
The activation of FFAR3 by N-(2,5-dichlorophenyl)-2-(propylamino)acetamide affects several biochemical pathways. These include the modulation of adenylate cyclase activity, leading to changes in cyclic AMP levels, and the regulation of intracellular calcium concentrations . These changes can have downstream effects on various cellular processes, including energy metabolism .
Pharmacokinetics
These properties can impact the bioavailability of the compound, determining how much of the administered dose reaches the target site of action .
Result of Action
The molecular and cellular effects of N-(2,5-dichlorophenyl)-2-(propylamino)acetamide’s action are primarily related to its role as a FFAR3 agonist. By activating this receptor, the compound can influence energy homeostasis at the cellular and organismal levels . This can have various effects, depending on the specific physiological context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2,5-dichlorophenyl)-2-(propylamino)acetamide. For example, factors such as pH and temperature can affect the stability of the compound, while the presence of other molecules can influence its binding to FFAR3 . Additionally, individual variations in metabolism and excretion can also impact the compound’s efficacy .
Eigenschaften
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(propylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O/c1-2-5-14-7-11(16)15-10-6-8(12)3-4-9(10)13/h3-4,6,14H,2,5,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSZZCTUOOODPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(=O)NC1=C(C=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-2-(propylamino)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-3-Ethoxy-2-[4-(1H-pyrazol-5-ylsulfonyl)piperazine-1-carbonyl]prop-2-enenitrile](/img/structure/B2449016.png)


![N-(2-furylmethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/structure/B2449023.png)


![2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide](/img/structure/B2449026.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2449027.png)
![1-(3-{[7-Chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}propyl)pyrrolidin-2-one](/img/structure/B2449029.png)

![(Z)-8-(3,4-dimethoxybenzyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2449031.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2449032.png)